3-(Piperidin-2-yl)benzamide
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Overview
Description
3-(Piperidin-2-yl)benzamide is a chemical compound with the CAS Number: 1391309-76-4 . It has a molecular weight of 204.27 . It is a powder in physical form .
Synthesis Analysis
Piperidine derivatives are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the last several years, a lot of reviews concerning specific methods of pipiridine synthesis have been published.Molecular Structure Analysis
The InChI Code for this compound is 1S/C12H16N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15) . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
Piperidine derivatives are utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents . The reactant undergoes a series of successive protonations .Physical and Chemical Properties Analysis
This compound is a powder in physical form . It is stored at room temperature .Scientific Research Applications
Metabolic Pathways and Pharmacokinetics
The metabolism and pharmacokinetics of benzamide derivatives, such as Flumatinib, an antineoplastic tyrosine kinase inhibitor, involve complex processes including N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. These pathways are crucial for understanding the drug's behavior in human bodies, particularly for chronic myelogenous leukemia patients (Gong et al., 2010).
Crystal Structure and Potential Biological Activities
Benzamide derivatives, synthesized through reactions with piperidine, have shown potential applications in modulating biological receptors. The crystal structures of these compounds provide insights into their binding sites, aiding in the development of allosteric modulators for specific receptors. Additionally, some derivatives exhibit anti-fatigue effects, suggesting their utility in enhancing physical endurance (Wu et al., 2014).
Bioactivity and Complex Formation with Metals
Novel benzamides and their metal complexes have been synthesized, showing significant antibacterial activities. These compounds, through structural determination and bioactivity studies, provide a foundation for developing new antimicrobial agents. Copper complexes, in particular, displayed enhanced activities compared to free ligands, highlighting the role of metal coordination in bioactivity enhancement (Khatiwora et al., 2013).
Inhibition of Acetylcholinesterase
Piperidine derivatives have been explored for their anti-acetylcholinesterase activity, which is crucial for developing treatments for neurodegenerative diseases like Alzheimer's. Modifications to the benzamide moiety have shown to significantly impact the inhibitory activity, offering insights into the design of potent antidementia agents (Sugimoto et al., 1990).
Antipsychotic Potential
Heterocyclic carboxamides, derived from benzamide, have been studied for their antipsychotic potential. These compounds, through binding affinity evaluations to dopamine and serotonin receptors, show promise as antipsychotic agents with reduced extrapyramidal side effects, pointing towards the development of safer therapeutic options (Norman et al., 1996).
Safety and Hazards
Future Directions
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder , indicating a significant interest in this field.
Properties
IUPAC Name |
3-piperidin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c13-12(15)10-5-3-4-9(8-10)11-6-1-2-7-14-11/h3-5,8,11,14H,1-2,6-7H2,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFJKBSLXWOAIAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C2=CC(=CC=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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